molecular formula C18H14O4 B5586517 6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one

6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one

Cat. No.: B5586517
M. Wt: 294.3 g/mol
InChI Key: KXFXRAXHJSHIAJ-UHFFFAOYSA-N
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Description

6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by cyclization to form the chromone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-(2-methylbenzoyl)-4H-chromen-4-one.

    Reduction: Formation of 6-methoxy-3-(2-methylbenzyl)-4H-chromen-4-one.

    Substitution: Formation of various substituted chromones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3-(2-chlorobenzoyl)-4H-chromen-4-one
  • 6-methoxy-3-(2-fluorobenzoyl)-4H-chromen-4-one
  • 6-methoxy-3-(2-nitrobenzoyl)-4H-chromen-4-one

Uniqueness

6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methylbenzoyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

IUPAC Name

6-methoxy-3-(2-methylbenzoyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-5-3-4-6-13(11)17(19)15-10-22-16-8-7-12(21-2)9-14(16)18(15)20/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXRAXHJSHIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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